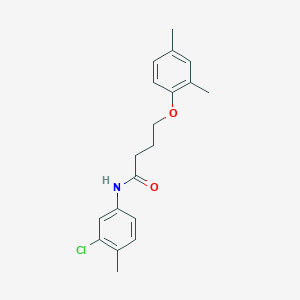![molecular formula C15H20N2O B4578524 2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4578524.png)
2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide often involves reactions between indole derivatives and various amides or acyl chlorides. For example, the synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide showcases a reaction between tryptamine and flurbiprofen using N,N’-Dicyclohexylcarbodiimide as a coupling agent (Manolov, Ivanov, & Bojilov, 2020). Such methods highlight the versatility and complexity of synthesizing indole-based propanamides.
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed and analyzed through a variety of spectroscopic techniques, including NMR, UV, IR, and mass spectrometry. The detailed structural analysis ensures the correct synthesis of the desired compound and provides insight into the molecular interactions and stability of the compound.
Chemical Reactions and Properties
Indole-based propanamides engage in various chemical reactions, reflecting their functional group reactivity. These reactions can include further substitution at the indole ring, amide bond formation, and modifications of the propanamide side chain. Their chemical properties are influenced by the indole moiety and the propanamide group, contributing to the compound's biological activity and chemical reactivity.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their characterization and application. For instance, the analysis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide provided insights into its crystalline structure, essential for understanding its physical behavior and reactivity (Kulai & Mallet-Ladeira, 2016).
Applications De Recherche Scientifique
Novel Synthetic Approaches and Potential Therapeutic Applications
Synthesis and SARS-CoV-2 Treatment Potential
A compound with a structure similar to Brequinar, known for its potential in SARS-CoV-2 treatment trials, was synthesized through a reaction involving tryptamine and a coupling agent. This highlights the utility of indole-based compounds in developing treatments for emerging viral diseases (Manolov, Ivanov, & Bojilov, 2020).
β-Lithiations and Synthesis of β-Substituted-α,β-Unsaturated Amides
The treatment of N-Methyl-2-methyl-3-(benzotriazol-l-yl)propanamide with butyllithium showcases the synthesis of monosubstituted products, elucidating a method for creating structurally complex amides (Katritzky, Szajda, & Lam, 1993).
Potent Urease Inhibitors from Indole-Based Hybrid Scaffolds
A series of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides demonstrated significant in vitro inhibitory potential against the urease enzyme, indicating their potential as therapeutic agents (Nazir et al., 2018).
Pharmacological Evaluation of Indole Derivatives
N-Pyridinyl(methyl)-indole-1- or 3-propanamides were synthesized and acted as non-acidic NSAIDs, showing high potency in topical and systemic inflammation inhibition, comparable to dexamethasone (Dassonville et al., 2008).
Propriétés
IUPAC Name |
2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10(2)15(18)16-7-6-12-9-17-14-5-4-11(3)8-13(12)14/h4-5,8-10,17H,6-7H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZJSMOVKHCDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dimethoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B4578444.png)
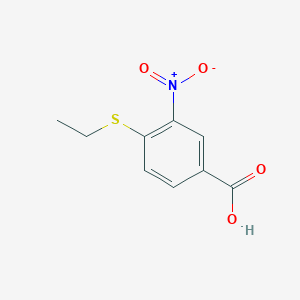
![methyl 3-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4578458.png)
![7-[(pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one](/img/structure/B4578477.png)
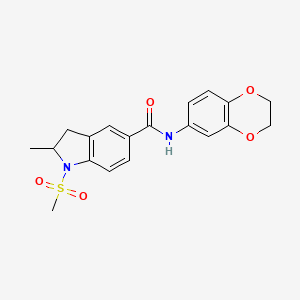
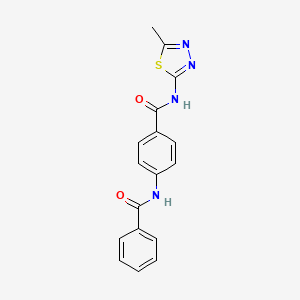
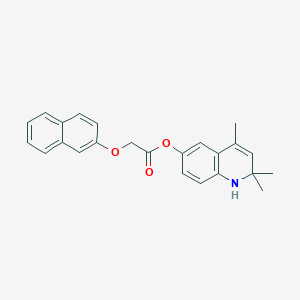
![1-[9-(3-methylbutyl)-9H-carbazol-3-yl]ethanone](/img/structure/B4578509.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4578512.png)
![methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4578518.png)
![2-(benzylthio)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4578531.png)
